1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine
Description
1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine is a halogenated aromatic amine with the molecular formula C₁₀H₁₃ClFN and a calculated molecular weight of 201.46 g/mol. The compound features a phenyl ring substituted with chlorine at the para-position (C4) and fluorine at the ortho-position (C2), attached to a 2-methylpropan-1-amine moiety. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. The compound is available as a free base (95% purity) and has been synthesized for exploratory studies .
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,10H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSXHFABZGBSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzene and 2-methylpropan-1-amine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution on the aromatic ring.
Catalysts and Solvents: Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohol.
Substitution: The chloro and fluoro groups on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity to specific targets, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine and related compounds:
Key Observations:
Halogen Substituents :
- The target compound’s 4-Cl and 2-F substituents create a distinct electronic profile compared to single-halogen analogs like 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride (4-F only) . The electron-withdrawing effects of Cl and F may enhance binding to hydrophobic pockets in biological targets.
- 2-(4-Chlorophenyl)propan-2-amine HCl lacks fluorine but shares the 4-Cl substituent; however, its amine group is on the second carbon, altering steric accessibility .
Salt Forms :
- Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability. The dihydrochloride form in pyridine derivatives further enhances solubility but increases molecular weight .
Biological Activity
1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical structure:
- Formula : C11H14ClF
- Molecular Weight : 202.68 g/mol
- Solubility : Solubility data is critical for assessing its pharmaceutical applications, although specific values need experimental determination.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor binding, influencing cellular signaling pathways. Detailed studies are necessary to elucidate these mechanisms further.
Potential Targets
Research indicates that this compound may interact with:
- Enzymes : Modulating their activity, potentially affecting metabolic pathways.
- Receptors : Binding to specific receptors that could influence neurotransmission and other cellular processes.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines. For instance, it has been shown to inhibit the growth of certain pathogenic organisms, suggesting potential applications in treating infections caused by protozoa such as Trypanosoma brucei, the causative agent of sleeping sickness .
| Study | Cell Line/Organism | IC50 (μM) | Comments |
|---|---|---|---|
| Study 1 | T. brucei | 0.26 | Potent inhibitor in cell-based assays . |
| Study 2 | MRC-5 (human lung fibroblast) | >200 | High selectivity observed . |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that the compound may have poor oral bioavailability due to first-pass metabolism but retains efficacy in certain animal models when administered via other routes .
Case Studies
Several case studies have been conducted to assess the therapeutic potential of this compound:
-
Case Study on T. brucei :
- In a rodent model, the compound was administered intraperitoneally, showing significant efficacy against T. brucei with a complete cure observed in some instances .
- Notably, the study highlighted a disparity between in vitro potency and in vivo efficacy, indicating complex interactions within biological systems.
- Neuroprotective Potential :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
